molecular formula C10H11N3O B13867768 N-(1,4-dihydroquinazolin-2-yl)acetamide

N-(1,4-dihydroquinazolin-2-yl)acetamide

Cat. No.: B13867768
M. Wt: 189.21 g/mol
InChI Key: ATYOJRYBABRIDN-UHFFFAOYSA-N
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Description

N-(1,4-dihydroquinazolin-2-yl)acetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of anthranilic acid with acetic anhydride to form 2-acetamido benzoic acid, which is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation to accelerate the reaction process. This method is eco-friendly and efficient, providing high yields in a short amount of time .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield reduced quinazolinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,4-dihydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dihydroquinazolin-2-yl)acetamide stands out due to its unique combination of biological activities and its potential for use in various scientific research applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(1,4-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C10H11N3O/c1-7(14)12-10-11-6-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H2,11,12,13,14)

InChI Key

ATYOJRYBABRIDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NCC2=CC=CC=C2N1

Origin of Product

United States

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